molecular formula C15H18ClN3O B12682503 4-(((4-Methoxyphenyl)methylhydrazono)methyl)-1-methylpyridinium chloride CAS No. 93940-65-9

4-(((4-Methoxyphenyl)methylhydrazono)methyl)-1-methylpyridinium chloride

Cat. No.: B12682503
CAS No.: 93940-65-9
M. Wt: 291.77 g/mol
InChI Key: RFJMBPVMHMWBRM-UHFFFAOYSA-N
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Description

EINECS 300-463-1, also known as linolenic acid, is a polyunsaturated omega-3 fatty acid. It is commonly found in plant oils and is essential for human health. Linolenic acid is a precursor to other omega-3 fatty acids, such as eicosapentaenoic acid and docosahexaenoic acid, which play crucial roles in cellular functions and overall health .

Preparation Methods

Synthetic Routes and Reaction Conditions

Linolenic acid can be synthesized through various chemical processes. One common method involves the hydrolysis of triglycerides found in plant oils, followed by purification through distillation or crystallization. The reaction conditions typically include the use of a strong base, such as sodium hydroxide, to catalyze the hydrolysis reaction .

Industrial Production Methods

Industrially, linolenic acid is primarily extracted from plant oils, such as flaxseed oil, soybean oil, and canola oil. The extraction process involves pressing the seeds to obtain the oil, followed by refining to remove impurities. The refined oil is then subjected to fractional distillation to isolate linolenic acid .

Chemical Reactions Analysis

Types of Reactions

Linolenic acid undergoes various chemical reactions, including oxidation, hydrogenation, and esterification.

    Oxidation: Linolenic acid is prone to oxidation due to its multiple double bonds. This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.

    Hydrogenation: This reaction involves the addition of hydrogen to the double bonds of linolenic acid, converting it into a more saturated fatty acid. This process is commonly used in the food industry to produce partially hydrogenated oils.

    Esterification: Linolenic acid can react with alcohols to form esters, which are used in various industrial applications.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrogenation: Partially or fully hydrogenated fatty acids.

    Esterification: Fatty acid esters.

Scientific Research Applications

Linolenic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various chemical compounds, including other omega-3 fatty acids.

    Biology: Linolenic acid is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

    Medicine: Research has shown that linolenic acid has anti-inflammatory properties and may help reduce the risk of chronic diseases, such as cardiovascular disease and arthritis.

    Industry: It is used in the production of biodegradable plastics, lubricants, and coatings.

Mechanism of Action

Linolenic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

Linolenic acid is often compared with other omega-3 fatty acids, such as eicosapentaenoic acid and docosahexaenoic acid.

List of Similar Compounds

Properties

CAS No.

93940-65-9

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]methanamine;chloride

InChI

InChI=1S/C15H17N3O.ClH/c1-18-9-7-14(8-10-18)12-17-16-11-13-3-5-15(19-2)6-4-13;/h3-10,12H,11H2,1-2H3;1H

InChI Key

RFJMBPVMHMWBRM-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=N/NCC2=CC=C(C=C2)OC.[Cl-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C=NNCC2=CC=C(C=C2)OC.[Cl-]

Origin of Product

United States

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